molecular formula C17H25N9O6 B189417 Tetrazolast meglumine CAS No. 133008-33-0

Tetrazolast meglumine

Cat. No.: B189417
CAS No.: 133008-33-0
M. Wt: 451.4 g/mol
InChI Key: PXORXOKNKGCVHI-BMWGJIJESA-N
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Description

Tetrazolast meglumine is a compound known for its antiallergic and antiasthmatic properties. It is a derivative of tetrazoloquinoline and has been patented by Merrell Dow Pharmaceuticals, Inc. The compound functions as a mediator release inhibitor, which makes it effective in treating allergic reactions and asthma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrazolast meglumine involves the reaction of tetrazoloquinoline with meglumine. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as spray drying to ensure the stability and solubility of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetrazolast meglumine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrazoloquinoline compounds .

Scientific Research Applications

Tetrazolast meglumine has a wide range of applications in scientific research:

Mechanism of Action

Tetrazolast meglumine exerts its effects by inhibiting the release of histamine and other mediators from mast cells. This inhibition prevents the cascade of allergic reactions, thereby reducing symptoms such as inflammation and bronchoconstriction. The compound targets specific receptors and pathways involved in the immune response, making it effective in managing allergic conditions .

Comparison with Similar Compounds

Comparison: Tetrazolast meglumine is unique in its dual role as an antiallergic and antiasthmatic agent, whereas compounds like oteseconazole and quilseconazole are primarily used for their antifungal properties. The specificity of this compound for histamine release inhibition sets it apart from other tetrazole-containing drugs .

Properties

CAS No.

133008-33-0

Molecular Formula

C17H25N9O6

Molecular Weight

451.4 g/mol

IUPAC Name

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;4-(2H-tetrazol-5-yl)tetrazolo[1,5-a]quinoline;hydrate

InChI

InChI=1S/C10H6N8.C7H17NO5.H2O/c1-2-4-8-6(3-1)5-7(9-11-14-15-12-9)10-13-16-17-18(8)10;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-5H,(H,11,12,14,15);4-13H,2-3H2,1H3;1H2/t;4-,5+,6+,7+;/m.0./s1

InChI Key

PXORXOKNKGCVHI-BMWGJIJESA-N

SMILES

CNCC(C(C(C(CO)O)O)O)O.C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4.O

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4.O

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4.O

133008-33-0

Origin of Product

United States

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